4-Bromo-6-methylbenzo[d]thiazole

Catalog No.
S12553853
CAS No.
M.F
C8H6BrNS
M. Wt
228.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methylbenzo[d]thiazole

Product Name

4-Bromo-6-methylbenzo[d]thiazole

IUPAC Name

4-bromo-6-methyl-1,3-benzothiazole

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

InChI

InChI=1S/C8H6BrNS/c1-5-2-6(9)8-7(3-5)11-4-10-8/h2-4H,1H3

InChI Key

HQZRZBSBJGIPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CS2

4-Bromo-6-methylbenzo[d]thiazole is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on a benzo[d]thiazole ring. Its chemical formula is C₈H₆BrN₁S₂, and it has a molecular weight of approximately 260.17 g/mol. The compound features a thiazole ring fused to a benzene ring, which contributes to its unique chemical properties and potential biological activities. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 4-Bromo-6-methylbenzo[d]thiazole has been studied in the context of its interaction with bacterial quorum sensing systems. Specifically, it targets the lasB quorum sensing system in Gram-negative bacteria, inhibiting its function. This inhibition can lead to reduced bacterial growth and virulence, suggesting potential applications as an antimicrobial agent. The compound's mechanism involves interference with biochemical pathways that bacteria use to communicate and coordinate their behavior in response to environmental stimuli.

The synthesis of 4-Bromo-6-methylbenzo[d]thiazole typically involves the bromination of 6-methylbenzo[d]thiazole. Common methods include:

  • Bromination Reaction: Using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures until the product forms.
  • Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Automated reactors allow for precise control over reaction parameters, while purification techniques such as recrystallization or chromatography are employed to isolate the final product.

4-Bromo-6-methylbenzo[d]thiazole has various applications, particularly in medicinal chemistry and materials science:

  • Antimicrobial Agents: Due to its ability to inhibit bacterial quorum sensing, it is explored as a potential antimicrobial agent.
  • Chemical Synthesis: It serves as an important intermediate for synthesizing other biologically active compounds and materials.
  • Research Tool: Its unique chemical properties make it useful in studies related to molecular interactions and drug development.

Research indicates that 4-Bromo-6-methylbenzo[d]thiazole interacts specifically with bacterial signaling pathways, affecting their growth and behavior. Studies have shown that its inhibitory effects on the lasB quorum sensing system can significantly reduce biofilm formation and virulence factors in pathogenic bacteria. This highlights its potential utility not only as an antimicrobial agent but also as a research tool for studying bacterial communication mechanisms .

Several compounds share structural similarities with 4-Bromo-6-methylbenzo[d]thiazole, including:

Compound NameKey Features
6-Bromo-2-methylbenzo[d]thiazoleLacks thiol group; similar structure
4-Bromo-2-mercapto-6-methylbenzo[d]thiazoleContains thiol group; similar reactivity
4-Bromo-6-tert-butylbenzo[d]thiazoleContains tert-butyl group; alters steric properties
4-Bromo-6-methoxy-2-methylbenzo[d]thiazoleContains methoxy group; affects solubility

Uniqueness

The uniqueness of 4-Bromo-6-methylbenzo[d]thiazole lies in its specific combination of functional groups—namely, the bromine atom and the thiol group on the benzo[d]thiazole ring—which endows it with distinct chemical reactivity and biological activity compared to its analogs. This combination allows for unique interactions within biological systems and enhances its potential applications in various fields .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

226.94043 g/mol

Monoisotopic Mass

226.94043 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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